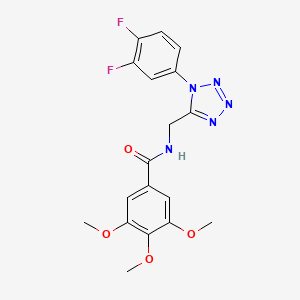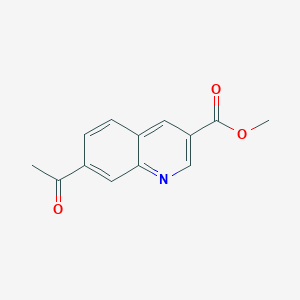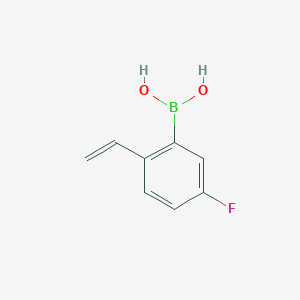amine CAS No. 320422-53-5](/img/structure/B2862052.png)
(E)-[2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylideneamine” is a chemical compound that is used for scientific research . It is also known by registry numbers ZINC000001404660 . The compound has a molecular formula of C15H13Cl2NO3S and a molecular weight of 358.23.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Ethoxylation Processes and Safety
Ethoxylation is a key process in producing surfactants, solvents, and specialty chemicals, involving reactions at varied temperatures and pressures. It is crucial in the synthesis of ethoxylated compounds, akin to those containing ethoxy groups, highlighting the importance of safety in chemical reactions due to the reactive nature of ethylene oxide (J. Gustin, 2001) Safety of ethoxylation reactions.
Antimicrobial Activity of Chemical Derivatives
The synthesis and antimicrobial evaluation of novel quinazolinone derivatives, involving reactions with primary aromatic amines, highlight the potential for discovering new compounds with biological activities. This research area explores the chemical reactivity and potential applications of synthesized compounds in medical and pharmaceutical fields (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013) Novel quinazolinone derivatives: synthesis and antimicrobial activity.
Photolabile Protecting Groups in Synthesis
Developing photolabile protecting groups for amines in flow chemistry is crucial for the synthesis of complex molecules. This research demonstrates the importance of protecting groups in the synthesis of compounds that may contain functionalities similar to "(E)-2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylideneamine," enabling controlled reactions and product formations (Han Yueh, Anastasia Voevodin, A. Beeler, 2015) Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis.
Chelating Characters of Synthetic Polymers
The modification of poly(allylamine) to introduce ethyleneimine groups, creating hyperbranched polyethyleneimine, reveals the potential for synthesizing compounds with enhanced chelating abilities. Such research points to applications in areas requiring metal ion chelation, possibly relevant to the functionalities present in the chemical compound of interest (P. Kuo, S. Ghosh, W. Liang, Yun-Tsung Hsieh, 2001) Hyperbranched polyethyleneimine architecture onto poly(allylamine) by simple synthetic approach and the chelating characters.
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfinyl-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-18-15(11-2-4-12(16)5-3-11)10-21(19)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOMXLZEJQUEFU-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CS(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CS(=O)C1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2861977.png)


![(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2861981.png)

![2-[6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-cyclohex-1-en-1-ylethyl)acetamide](/img/structure/B2861984.png)
![Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2861987.png)

![N-(3-Acetamidopropyl)-2-chloro-N-[(2,6-dimethylphenyl)methyl]acetamide](/img/structure/B2861990.png)

![5-(4-fluorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2861992.png)